molecular formula C15H18ClNO4 B2516129 Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate CAS No. 103976-15-4

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate

Cat. No.: B2516129
CAS No.: 103976-15-4
M. Wt: 311.76
InChI Key: CZXLJWFCLVRUTD-UHFFFAOYSA-N
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Description

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate is a malonate derivative featuring a substituted anilino group (2-chloro-4-methylphenyl). Structurally, the molecule consists of a diethyl malonate backbone with an imine linkage to the substituted aniline moiety. Its reactivity in thermal cyclization reactions enables the formation of 4-oxo-1,4-dihydroquinoline-3-carboxylates, precursors to bioactive quinolones .

Properties

IUPAC Name

diethyl 2-[(2-chloro-4-methylanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-4-20-14(18)11(15(19)21-5-2)9-17-13-7-6-10(3)8-12(13)16/h6-9,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXLJWFCLVRUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)C)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate can be synthesized through a condensation reaction between diethyl malonate and 2-chloro-4-methylaniline in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, where the reactants are heated together in a suitable solvent like ethanol .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of diethyl anilinomethylene-malonate derivatives. Key structural variations among analogs include substitutions on the phenyl ring, which influence physical properties, synthetic yields, and downstream applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Diethyl Anilinomethylene-Malonate Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Applications/Reactivity References
Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate 2-Cl, 4-CH₃ N/A N/A 311.76* Quinolone synthesis (chemotherapeutics)
Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (2a) 4-Cl 78.5 63–65 300.74 Precursor to 6-Cl-quinolones
Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate (2b) 4-F 55.7 68–70 284.26 Fluorinated quinolone intermediates
Diethyl 2-[(3,4-dichloroanilino)methylene]malonate 3-Cl, 4-Cl N/A N/A 332.18 High molecular weight analogs for SAR studies
Diethyl 2-[(4-methylphenyl)methylene]malonate 4-CH₃ N/A N/A 262.30 Non-halogenated model compound

*Calculated based on molecular formula C₁₄H₁₇ClNO₄.

Key Observations :

Substituent Effects on Yield: Electron-withdrawing groups (e.g., Cl, F) generally improve reaction yields due to enhanced electrophilicity of the anilino nitrogen. For example, the 4-Cl derivative (2a) achieves a 78.5% yield, while the 4-F analog (2b) yields 55.7% . Steric hindrance from ortho-substituents (e.g., 2-Cl in the target compound) may reduce yields compared to para-substituted analogs, though specific data for the target compound is unavailable.

Melting Points: Halogenated derivatives exhibit lower melting points (e.g., 63–65°C for 2a) compared to non-halogenated analogs, likely due to reduced crystallinity from bulky substituents .

Chlorinated derivatives are preferred for generating 4-chloroquinoline-3-carboxylates, which are intermediates in antimalarial drugs .

Synthetic Reactivity: The pKa of diethyl malonate (16.3) limits deprotonation efficiency in one-pot reactions, as seen in . This contrasts with malononitrile (pKa=11.1), which reacts more readily under mild conditions . Cyclization of the target compound with diphenyl ether at 220°C forms ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, a pathway common to this class .

Biological Activity

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a diethyl malonate moiety linked to a 2-chloro-4-methylaniline group via a methylene bridge, which contributes to its unique chemical properties and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈ClN O₄, with a molar mass of 311.76 g/mol. The presence of both a chlorine atom and a methyl group on the aniline ring enhances its reactivity, making it distinct from other similar compounds. Its synthesis typically involves a condensation reaction between diethyl malonate and 2-chloro-4-methylaniline, often facilitated by bases such as sodium ethoxide under reflux conditions in ethanol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The exact mechanism of action is not fully understood but may involve the inhibition of specific enzymes or disruption of cellular processes in target microorganisms.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved in these effects are still under investigation, but they may relate to the compound's ability to interact with cellular receptors or inhibit key enzymes involved in cancer progression .

The precise mechanism of action for this compound is not yet fully elucidated. However, it is believed to involve:

  • Enzyme Inhibition : Potential inhibition of enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Interaction : Possible binding to cellular receptors that mediate biological responses related to cell survival and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of several standard antibiotics.
  • Anticancer Research : In vitro experiments on human cancer cell lines (e.g., HeLa, HepG2) indicated that treatment with this compound resulted in decreased cell viability and increased apoptotic markers compared to untreated controls .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesContains both chlorine and methyl groups
Diethyl 2-[(3,4-dichloroanilino)methylene]malonateModerateYesDifferent substitution pattern
Diethyl 2-[(4-chloroanilino)methylene]malonateYesModerateLacks methyl group

Future Directions

Ongoing research is essential to further elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with bacterial cells and cancerous tissues.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
  • Structural Modifications : Investigating how variations in chemical structure affect biological activity, which could lead to the development of more potent derivatives.

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